Cinidon (free acid) 100 microg/mL in Acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

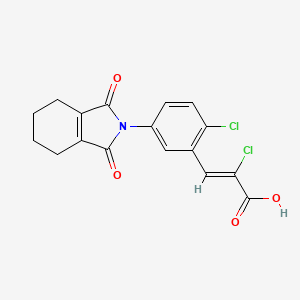

Cinidon (free acid) 100 micrograms per milliliter in Acetonitrile is a chemical compound with the molecular formula C₁₇H₁₃Cl₂NO₄ and a molecular weight of 366.2 grams per mole . It is commonly used as a reference standard in environmental testing and is known for its applications in the analysis of herbicides and their metabolites .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cinidon (free acid) involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-chlorobenzylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to cyclization and reduction reactions to yield Cinidon (free acid). The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Cinidon (free acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

化学反応の分析

Types of Reactions

Cinidon (free acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Chemical Applications

Reference Standard in Analytical Chemistry

Cinidon (free acid) serves as a reference standard in the analysis of herbicides and their metabolites. It is crucial for the calibration of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accurate quantification of pesticide residues in environmental samples and food matrices.

Mechanism of Action

The compound acts by inhibiting specific enzymes involved in the biosynthesis of essential compounds in plants, making it a valuable tool for studying herbicide mechanisms and developing new agrochemicals.

Medical Applications

Therapeutic Potential

Cinidon (free acid) is being explored for its potential therapeutic effects. Research indicates that derivatives of cinnamic acid exhibit anti-cancer properties, highlighting the need for further investigation into Cinidon's role in cancer treatment . The compound's interactions with biological systems are under study to determine its efficacy as a therapeutic agent.

Industrial Applications

Development of Herbicides

In industrial settings, Cinidon (free acid) is employed in the development and testing of new herbicides. Its effectiveness as a herbicide is evaluated through various bioassays that assess its impact on target weed species while minimizing harm to non-target organisms .

Case Study 1: Analytical Method Development

A recent study developed a simultaneous analytical method for detecting multiple pesticide residues, including Cinidon, using GC-MS/MS. The method achieved high recovery rates (77.7–88.5%) and low relative standard deviations (≤20%), demonstrating its reliability for regulatory compliance in food safety assessments .

Case Study 2: Antioxidant Activity Assessment

In an investigation into the antioxidant activities of related compounds, it was found that certain cinnamic acid derivatives displayed significant free radical scavenging abilities. This suggests that modifications to Cinidon could enhance these properties, warranting further research into its potential health benefits .

Case Study 3: Pesticide Residue Analysis

A comprehensive study analyzed pesticide residues in herbal medicines using acetonitrile as a solvent for extraction. The findings indicated that Cinidon could be effectively quantified alongside other pesticides, reinforcing its importance as a reference standard in environmental monitoring .

作用機序

The mechanism of action of Cinidon (free acid) involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes involved in the biosynthesis of essential compounds in plants

生物活性

Cinidon, particularly in its free acid form, is a compound that has garnered attention for its potential biological activities. This article explores the biological efficacy of Cinidon (free acid) at a concentration of 100 µg/mL dissolved in acetonitrile, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Cinidon is a derivative of cinnamic acid, which is known for its diverse biological activities. The free acid form is significant as it can influence solubility and bioavailability, which are critical for biological assays.

Antimicrobial Activity

Cinnamic acid derivatives, including Cinidon, have demonstrated notable antimicrobial properties. Research indicates that compounds with specific substituents on the phenyl ring exhibit enhanced antibacterial and antifungal activities. For instance, studies have shown that compounds similar to Cinidon possess low toxicity while effectively inhibiting the growth of various pathogens.

- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with metabolic processes. The presence of electron-withdrawing groups on the aromatic ring enhances this activity by stabilizing the compound's interaction with microbial targets .

Anti-inflammatory Effects

Cinnamic acid derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that Cinidon can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures.

- Research Findings : A study highlighted that derivatives with hydroxyl groups significantly reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). This suggests that Cinidon may modulate immune responses effectively .

Anticancer Potential

The anticancer properties of Cinidon have been explored in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in several types of cancer cells, including breast and colon cancer lines.

- Case Studies :

- In a study involving MCF-7 (breast cancer) cells, Cinidon exhibited an IC50 value indicating significant cytotoxicity, comparable to established chemotherapeutic agents .

- Another investigation demonstrated that treatment with Cinidon led to a marked decrease in tumor cell migration and invasion in B16-F10 melanoma cells, suggesting its potential as an antimetastatic agent .

Data Table: Biological Activities of Cinidon

特性

IUPAC Name |

(Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO4/c18-13-6-5-10(7-9(13)8-14(19)17(23)24)20-15(21)11-3-1-2-4-12(11)16(20)22/h5-8H,1-4H2,(H,23,24)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTASTLGMYDHNTR-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C=C(C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)/C=C(/C(=O)O)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。